molecular formula C11H15BFNO4 B8466460 2-(Tert-butoxycarbonylamino)-3-fluorophenylboronic acid

2-(Tert-butoxycarbonylamino)-3-fluorophenylboronic acid

Cat. No. B8466460
M. Wt: 255.05 g/mol
InChI Key: MWSZGWJKLFHBJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Tert-butoxycarbonylamino)-3-fluorophenylboronic acid is a useful research compound. Its molecular formula is C11H15BFNO4 and its molecular weight is 255.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Tert-butoxycarbonylamino)-3-fluorophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Tert-butoxycarbonylamino)-3-fluorophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(Tert-butoxycarbonylamino)-3-fluorophenylboronic acid

Molecular Formula

C11H15BFNO4

Molecular Weight

255.05 g/mol

IUPAC Name

[3-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid

InChI

InChI=1S/C11H15BFNO4/c1-11(2,3)18-10(15)14-9-7(12(16)17)5-4-6-8(9)13/h4-6,16-17H,1-3H3,(H,14,15)

InChI Key

MWSZGWJKLFHBJC-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC=C1)F)NC(=O)OC(C)(C)C)(O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl 2-fluorophenylcarbamate (from step 1) (1.0 eq.) in tetrahydrofuran (0.25 M) at −78° C. under N2 atmosphere was added dropwise 1.7 M tert-butyllithium (2.4 eq.). The reaction was warmed to −40° C. slowly over 2 hours, and neat trimethyl borate (3.8 eq.) was added. The reaction was warmed to room temperature over 30 minutes. An aqueous solution of 1N NaOH was slowly added to the reaction and stirred for 15 minutes. The mixture was poured into ethyl acetate and acidified with 3N HCl to dissolve the solids. The aqueous layer was extracted twice with ethyl acetate, and the combined organic layers were washed with brine, dried over anhydrous MgSO4, and concentrated en vacuo. The resulting solids were stirred in 1:1 ether/hexane, filtered, and dried. The solids were carried onto the next step without further purification.
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Synthesis routes and methods II

Procedure details

To a solution of Cert-butyl 2-fluorophenylcarbamate (from step 1) (1.0 eq.) in tetrahydrofuran (0.25 M) at −78° C. under N2 atmosphere was added dropwise 1.7 M tert-butyllithium (2.4 eq.). The reaction was warmed to −40° C. slowly over 2 hours, and neat trimethyl borate (3.8 eq.) was added. The reaction was warmed to room temperature over 30 minutes. An aqueous solution of 1N NaOH was slowly added to the reaction and stirred for 15 minutes. The mixture was poured into ethyl acetate and acidified with 3N HCl to dissolve the solids. The aqueous layer was extracted twice with ethyl acetate, and the combined organic layers were washed with brine, dried over anhydrous MgSO4, and concentrated en vacuo. The resulting solids were stirred in 1:1 ether/hexane, filtered, and dried. The solids were carried onto the next step without further purification.
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